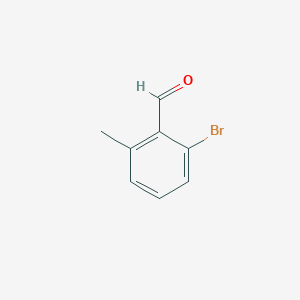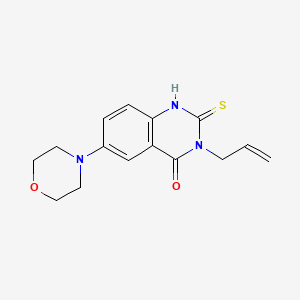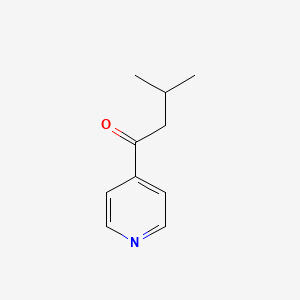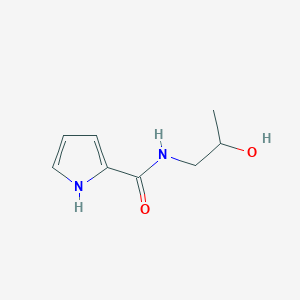
1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one involves multi-step organic reactions. For instance, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime is achieved by reacting 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine . Similarly, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives starts from 2-acetylfuran and involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . These methods demonstrate the complexity and versatility of synthetic routes in creating piperidine-based compounds.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various analytical techniques. For example, the crystal structure of the synthesized 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was determined using single-crystal X-ray diffraction, revealing a nonplanar molecule with the piperidine ring in a chair conformation . The dihedral angle between the pyridine and benzene rings was also measured. These structural analyses are crucial for understanding the three-dimensional conformation of the molecules, which is important for their biological activity.
Chemical Reactions Analysis
The chemical reactivity of piperidine derivatives is influenced by their functional groups and molecular structure. For instance, the presence of a sulfonyl group in 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives affects their reactivity, as seen in their synthesis involving the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation . The nature of substitutions on the benzhydryl and sulfonamide rings also influences the antibacterial activity of these compounds, indicating a strong structure-activity relationship.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The crystallographic data provided for the 1-(4-Methylbenzyl)piperidin-4-one derivative, including the unit cell dimensions and density, give insight into the solid-state properties of the compound . The pharmacological properties, such as antiemetic, tranquilizing, and analgesic activities, are also a result of the chemical structure, as seen in the 4-piperazino-5-methylthiopyrimidines . The potent and selective inhibition of acetylcholinesterase by 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives further demonstrates the importance of the chemical structure in determining biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Research involving compounds with similar structures to "1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one" focuses on their synthesis for potential therapeutic applications. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles have been synthesized and evaluated against human breast cancer cell lines and human embryonic kidney cells for cytotoxic activities. Compounds from this research showed better anti-proliferative activities than curcumin, highlighting their potential in cancer therapy (Parveen et al., 2017).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of compounds derived from similar structures have also been studied. A Schiff base derived from sulfamerazine and piperonal exhibited potent antibacterial and antifungal activity, suggesting its potential in treating infections (Othman et al., 2019).
Pharmacological Characterization
Compounds with structures resembling "1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one" have been pharmacologically characterized for their potential as drug candidates. For example, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine was identified as a novel κ-opioid receptor antagonist with high affinity and selectivity, demonstrating potential for treating depression and addiction disorders (Grimwood et al., 2011).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of related compounds is crucial for drug development. A study on (R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol provided insights into circulating drug metabolite exposure in humans, highlighting the importance of considering metabolites in drug design (Obach et al., 2018).
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-5-3-6-17(13-15)8-9-20(24)23-12-4-7-18(14-23)25-19-10-11-21-16(2)22-19/h3,5-6,10-11,13,18H,4,7-9,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBHEWRWKHZITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CCCC(C2)OC3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2506951.png)
![(E)-3-(2-chlorophenyl)-5-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-4-carboxamide](/img/structure/B2506954.png)
![2,5-dimethoxy-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2506956.png)


![(2E)-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2506962.png)


![N-(cyanomethyl)-N-cyclopropyl-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2506965.png)
![4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2506967.png)
![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B2506968.png)
![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)